molecular formula C20H26N2O B5709496 1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine

1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine

Cat. No. B5709496
M. Wt: 310.4 g/mol
InChI Key: WGWOKZGQEJLCQC-UHFFFAOYSA-N
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Description

1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine, also known as EMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMBP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties. In

Mechanism of Action

The exact mechanism of action of 1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to modulate the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, it has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, improve cognitive function, and induce apoptosis in cancer cells. Additionally, it has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine in lab experiments is its relatively low toxicity compared to other compounds in the same class. Additionally, it has been shown to exhibit a wide range of pharmacological effects, making it a versatile tool for researchers. However, one of the limitations of using 1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine and its potential therapeutic targets. Finally, additional research is needed to investigate the safety and efficacy of 1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine in human clinical trials.
Conclusion:
In conclusion, 1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It has been shown to exhibit significant anti-inflammatory, analgesic, and antidepressant effects in animal models, and has potential applications in the treatment of neurological disorders and cancer. Further research is needed to fully understand the mechanism of action of 1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine and its potential therapeutic targets, as well as to investigate its safety and efficacy in human clinical trials.

Synthesis Methods

1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine can be synthesized using a variety of methods, including reductive amination, condensation, and reduction. One of the most common methods involves the reaction of 2-methylphenylpiperazine with 2-ethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is 1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine, which can be purified using column chromatography.

Scientific Research Applications

1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit significant anti-inflammatory, analgesic, and antidepressant effects in animal models. Additionally, 1-(2-ethoxybenzyl)-4-(2-methylphenyl)piperazine has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-3-23-20-11-7-5-9-18(20)16-21-12-14-22(15-13-21)19-10-6-4-8-17(19)2/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWOKZGQEJLCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5258265

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